molecular formula C13H10N4O2S B3015134 5-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)isoxazole-3-carboxamide CAS No. 941909-38-2

5-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)isoxazole-3-carboxamide

Cat. No.: B3015134
CAS No.: 941909-38-2
M. Wt: 286.31
InChI Key: WDVVXOLAQGCOQD-UHFFFAOYSA-N
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Description

5-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)isoxazole-3-carboxamide is a heterocyclic compound that features a thiazole ring, a pyridine ring, and an isoxazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Biochemical Analysis

Biochemical Properties

Thiazoles, the class of compounds to which it belongs, are known to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole compound and the biomolecules it interacts with .

Cellular Effects

Thiazoles have been found to have a wide range of effects on various types of cells and cellular processes . These effects can include influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .

Molecular Mechanism

Thiazoles can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazoles have been found to have a variety of long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

Thiazoles have been found to have a variety of effects at different dosages in animal models .

Metabolic Pathways

Thiazoles are known to interact with a variety of enzymes and cofactors, and can have effects on metabolic flux and metabolite levels .

Transport and Distribution

Thiazoles are known to interact with a variety of transporters and binding proteins .

Subcellular Localization

Thiazoles are known to be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Chemical Reactions Analysis

5-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)isoxazole-3-carboxamide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or acetone, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)isoxazole-3-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar compounds to 5-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)isoxazole-3-carboxamide include other thiazole derivatives and heterocyclic compounds with similar ring structures. Some examples are:

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

5-methyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2S/c1-8-6-10(17-19-8)12(18)16-13-15-11(7-20-13)9-2-4-14-5-3-9/h2-7H,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVVXOLAQGCOQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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